molecular formula C24H15N3O2 B5084821 3-(4-Nitrophenyl)-1-pyridin-4-ylbenzo[f]quinoline

3-(4-Nitrophenyl)-1-pyridin-4-ylbenzo[f]quinoline

Cat. No.: B5084821
M. Wt: 377.4 g/mol
InChI Key: RFCQUSFYQDTPBT-UHFFFAOYSA-N
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Description

3-(4-Nitrophenyl)-1-pyridin-4-ylbenzo[f]quinoline is a complex organic compound that belongs to the class of heterocyclic aromatic compounds. This compound features a benzo[f]quinoline core, which is fused with a pyridine ring and substituted with a 4-nitrophenyl group. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Nitrophenyl)-1-pyridin-4-ylbenzo[f]quinoline typically involves multi-step organic reactions. One common method involves the Friedländer synthesis, which is a well-known route for constructing quinoline derivatives. This method involves the condensation of 2-aminobenzophenone with an aldehyde in the presence of a catalyst such as sulfuric acid or acetic acid .

Another approach involves the Povarov reaction, which is a [4+2] cycloaddition reaction between an aniline, an aldehyde, and an alkene. This method can be used to construct the quinoline core, which can then be further functionalized to introduce the pyridine and nitrophenyl groups .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize automated reactors and optimized reaction conditions to ensure consistent product quality. Catalysts such as iron or cobalt complexes may be employed to facilitate the reactions under milder conditions .

Chemical Reactions Analysis

Types of Reactions

3-(4-Nitrophenyl)-1-pyridin-4-ylbenzo[f]quinoline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Nitrophenyl)-1-pyridin-4-ylbenzo[f]quinoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 3-(4-Nitrophenyl)-1-pyridin-4-ylbenzo[f]quinoline involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes or interfere with DNA replication processes. The nitrophenyl group can participate in redox reactions, while the quinoline and pyridine rings can intercalate with DNA, disrupting its function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Nitrophenyl)-1-pyridin-4-ylbenzo[f]quinoline is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the nitrophenyl group enhances its redox properties, while the fused quinoline and pyridine rings provide a rigid and planar structure that can interact with biological targets more effectively .

Properties

IUPAC Name

3-(4-nitrophenyl)-1-pyridin-4-ylbenzo[f]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15N3O2/c28-27(29)19-8-5-18(6-9-19)23-15-21(17-11-13-25-14-12-17)24-20-4-2-1-3-16(20)7-10-22(24)26-23/h1-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFCQUSFYQDTPBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C(=CC(=N3)C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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